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Compound Name: LMD-009

Cat. No.: B15606260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacophore of LMD-009, a

potent and selective nonpeptide agonist of the human CC chemokine receptor 8 (CCR8).

Understanding the key molecular features and interactions of LMD-009 with its target is crucial

for the rational design of novel therapeutics targeting CCR8, a receptor implicated in various

inflammatory and autoimmune diseases, as well as in cancer immunotherapy.[1]

Core Pharmacophore of LMD-009
LMD-009, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-

spiro[4.5]decan-4-one, is a synthetic small molecule that mimics the action of the endogenous

CCR8 ligand, CCL1.[2] Its pharmacophore, the essential three-dimensional arrangement of

functional groups required for biological activity, is characterized by several key features that

dictate its high-affinity binding and agonist function at the CCR8.

The core pharmacophoric elements of LMD-009 include:

A Centrally Located, Positively Charged Amine: This feature is common among nonpeptide

antagonists of CC-chemokine receptors and is crucial for the interaction with a highly

conserved glutamic acid residue (Glu286) in the transmembrane helix VII of CCR8.[2] This

ionic bond serves as a critical anchor point for the ligand within the receptor's binding pocket.
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Aromatic Moieties for Hydrophobic Interactions: LMD-009 possesses multiple aromatic rings,

including a methoxyphenoxy group and a phenethyl group. These structures engage in

hydrophobic interactions with a number of aromatic and aliphatic amino acid residues within

the CCR8 binding pocket, contributing significantly to the binding affinity.

Hydrogen Bond Acceptors and Donors: The molecule contains oxygen and nitrogen atoms

that can act as hydrogen bond acceptors and donors. These are essential for forming

specific hydrogen bond interactions with residues such as Y172 in the CCR8 binding pocket,

which are critical for agonist activity.

Recent cryo-electron microscopy (cryo-EM) structures of LMD-009 in complex with the G-

protein coupled CCR8 have provided a detailed atomic-level view of these interactions,

confirming the importance of the aforementioned pharmacophoric features. The binding pocket

for LMD-009 is located on the extracellular side of the transmembrane domain, formed by

transmembrane helices 1, 2, 3, 4, 6, and 7.

Quantitative Biological Activity
LMD-009 has been demonstrated to be a potent and selective agonist of CCR8 across a range

of functional assays. The following table summarizes the key quantitative data reported for

LMD-009.
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Assay Type Cell Line Parameter Value (nM) Reference

Inositol

Phosphate

Accumulation

COS-7

(transiently

transfected)

EC50 11 [3][4]

Calcium Release

Chinese Hamster

Ovary (CHO)

(stably

transfected)

EC50 87 [3][4]

Chemotaxis
L1.2 (stably

transfected)
EC50 11 - 87 [3]

Radioligand

Binding (¹²⁵I-

CCL1)

L1.2 (stably

transfected)
Ki 66 [3]

Structure-Activity Relationship (SAR) and Key
Molecular Interactions
Mutagenesis studies have been instrumental in mapping the key amino acid residues within

CCR8 that are critical for the binding and activity of LMD-009. These studies have revealed the

structural basis for its potency and selectivity.

Key Interacting Residues in CCR8:

Glu286 (Transmembrane Helix VII): Alanine substitution of this highly conserved glutamic

acid leads to a nearly 1000-fold decrease in the potency of LMD-009, highlighting the critical

role of the ionic interaction with the ligand's positively charged amine.[2]

Tyr172 (Transmembrane Helix IV): This residue forms a hydrogen bond with LMD-009.

Mutation to alanine significantly reduces the potency of LMD-009, indicating its importance

for agonist-induced receptor activation.

Phe254 (Transmembrane Helix VI): Interestingly, an alanine substitution at this position

results in a 19-fold gain-of-function for LMD-009, suggesting a role for this residue in

constraining the receptor in an inactive state.[2]
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Hydrophobic Pocket Residues: A number of hydrophobic residues, including Y42, V109, and

Y113, form a pocket that accommodates the aromatic portions of LMD-009, contributing to

its binding affinity.

The selectivity of LMD-009 for CCR8 over other chemokine receptors is attributed to the non-

conserved nature of key interacting residues like Y114 and Y172 among different CC

chemokine receptors.[4]

Signaling Pathway
As a G-protein coupled receptor (GPCR) agonist, LMD-009 activates downstream signaling

pathways upon binding to CCR8. The primary signaling cascade initiated by LMD-009 involves

the activation of the Gi family of G proteins.
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Caption: LMD-009-induced CCR8 signaling pathway.

Upon binding of LMD-009, CCR8 facilitates the exchange of GDP for GTP on the α-subunit of

the heterotrimeric Gi protein. This leads to the dissociation of the Gαi-GTP and Gβγ subunits.

The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses

through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the

release of intracellular calcium. This rise in intracellular calcium, along with other signaling

events, ultimately leads to cellular responses such as chemotaxis.[3]

Experimental Protocols
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Detailed experimental protocols are essential for the replication and validation of scientific

findings. While the primary literature provides an overview of the methods used to characterize

LMD-009, this section outlines the general procedures for the key assays. For precise, step-by-

step instructions, it is recommended to consult the original research articles.

5.1. Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of Gq/11 or

Gi (via the βγ subunit) signaling, to quantify receptor activation.
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Cell Preparation

Treatment and Lysis

Analysis

1. Culture COS-7 cells

2. Transiently transfect with
human CCR8 expression vector

3. Label cells with
[³H]myo-inositol

4. Incubate with LMD-009
(0-20 nM for 90 min)

5. Lyse cells

6. Separate inositol phosphates
by anion-exchange chromatography

7. Quantify radioactivity by
scintillation counting

Click to download full resolution via product page

Caption: Workflow for the inositol phosphate accumulation assay.

5.2. Calcium Release Assay
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This assay measures the transient increase in intracellular calcium concentration following

receptor activation.

Cell Preparation

Treatment and Measurement

Data Analysis

1. Culture CHO cells stably
expressing human CCR8

2. Load cells with a
calcium-sensitive fluorescent dye

3. Stimulate with LMD-009
(0-100 nM for 1 h)

4. Measure fluorescence intensity
over time

5. Calculate the peak fluorescence
response to determine EC50

Click to download full resolution via product page

Caption: Workflow for the calcium release assay.

5.3. Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.
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Assay Setup

Incubation

Quantification

1. Prepare a suspension of L1.2 cells
stably expressing human CCR8

3. Add cell suspension to the
upper chamber, separated by a

porous membrane

2. Add LMD-009 (0.1 nM - 100 µM)
to the lower chamber of a

chemotaxis plate

4. Incubate for 40 min to allow
cell migration

5. Quantify the number of cells
that have migrated to the

lower chamber

Click to download full resolution via product page

Caption: Workflow for the chemotaxis assay.

5.4. Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor by competing with

a radiolabeled ligand.
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Preparation

Incubation and Separation

Detection and Analysis

1. Prepare cell membranes from L1.2 cells
stably expressing human CCR8

3. Incubate membranes with
reaction mixture

2. Prepare reaction mixture containing
¹²⁵I-CCL1 (radioligand) and varying

concentrations of LMD-009

4. Separate bound from free radioligand
by filtration

5. Measure radioactivity of the filter
using a gamma counter

6. Calculate the Ki value from the
competition curve

Click to download full resolution via product page

Caption: Workflow for the radioligand binding assay.

Conclusion
The pharmacophore of LMD-009 is well-defined, with a central positively charged amine,

aromatic moieties for hydrophobic interactions, and specific hydrogen bonding capabilities

being the key determinants of its high-affinity binding and potent agonist activity at CCR8. The

detailed understanding of its interaction with the receptor, supported by quantitative biological

data and structural studies, provides a solid foundation for the structure-based design of new

and improved CCR8 modulators for therapeutic applications. The experimental workflows
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provided in this guide serve as a reference for researchers aiming to further investigate the

pharmacology of LMD-009 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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